molecular formula C21H19ClN4O2S B2691021 N-(3-chlorophenyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide CAS No. 946374-20-5

N-(3-chlorophenyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide

Cat. No. B2691021
M. Wt: 426.92
InChI Key: XMBXJGCPSJGODV-UHFFFAOYSA-N
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Description

The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its key structural features.



Synthesis Analysis

This involves a detailed examination of the methods used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the overall yield.



Molecular Structure Analysis

This involves the use of spectroscopic techniques like NMR, IR, UV-Vis, and X-ray crystallography to determine the structure of the compound.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes looking at the reagents and conditions needed for the reaction, the mechanism of the reaction, and the products formed.



Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, stability, and reactivity.


Scientific Research Applications

Synthesis and Antimicrobial Activity

A study by Hossan et al. (2012) elaborates on the synthesis of pyridines, pyrimidinones, oxazinones, and their derivatives as antimicrobial agents. The research begins with citrazinic acid as a starting material, leading to the development of various compounds with demonstrated good antibacterial and antifungal activities. These activities are comparable to those of reference drugs such as streptomycin and fusidic acid, highlighting the potential of these synthesized compounds in combating microbial infections (Hossan et al., 2012).

Anti-Inflammatory Applications

Further research on compounds synthesized from similar starting materials revealed anti-inflammatory properties. Abdulla (2008) synthesized a series of pyridines, pyrimidinone, oxazinones, and their derivatives using abietic acid as the starting material. These compounds showed promising anti-inflammatory activity, comparable to Prednisolone®, a reference drug. This study indicates the potential therapeutic applications of these synthesized compounds in treating inflammation-related conditions (Abdulla, 2008).

Heterocyclic Synthesis and Biological Activities

Elian, Abdelhafiz, and Abdelreheim (2014) discuss the heterocyclic synthesis with activated nitriles, leading to the formation of new derivatives of thioxo-2, 5-dihydro-1H-pyrano[2,3-d] pyrimidine. These compounds were characterized by IR, 1H-NMR, and mass spectral studies, indicating a wide range of possible applications in medicinal chemistry due to their unique structures and biological activities (Elian, Abdelhafiz, & Abdelreheim, 2014).

QSAR Studies and Antibacterial Agents

Desai et al. (2008) synthesized and evaluated several compounds for their antibacterial activity against both gram-positive and gram-negative bacteria. The QSAR (Quantitative Structure-Activity Relationship) studies of these compounds revealed positive contributions from substituents, indicating an increase in hydrophobicity or steric bulk character. These findings suggest the potential use of these compounds as antibacterial agents, providing insights into the design of new drugs based on structural modifications (Desai et al., 2008).

Crystal Structure and Reactivity Channels

Pailloux et al. (2007) explored the synthesis and chemical oxidation of 2-(pyridin-2-yl)-N,N-diphenylacetamide derivatives, providing insights into the oxidation reactivity channels. The study describes synthetic routes and the resulting products' characterization, shedding light on the molecular structures and potential reactivity pathways. Such research contributes to the understanding of compound reactivity, which is essential for developing novel chemical entities with desired properties (Pailloux et al., 2007).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

N-(3-chlorophenyl)-2-[[2-oxo-1-(pyridin-4-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN4O2S/c22-15-3-1-4-16(11-15)24-19(27)13-29-20-17-5-2-6-18(17)26(21(28)25-20)12-14-7-9-23-10-8-14/h1,3-4,7-11H,2,5-6,12-13H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMBXJGCPSJGODV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N(C(=O)N=C2SCC(=O)NC3=CC(=CC=C3)Cl)CC4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chlorophenyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide

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